Product packaging for 1-Oxa-8-azaspiro[4.5]decan-4-amine(Cat. No.:)

1-Oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B13645074
M. Wt: 156.23 g/mol
InChI Key: WGBFZRUMPWHPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-8-azaspiro[4.5]decan-4-amine (CAS 1779724-15-0) is a spirocyclic amine compound of significant interest in medicinal chemistry and drug discovery research. This chemical scaffold serves as a versatile building block for the synthesis of novel biologically active molecules. Its molecular formula is C9H18N2O, and it has a molecular weight of 170.25 . The 1-oxa-8-azaspiro[4.5]decane core structure is a privileged scaffold in pharmaceutical research. Derivatives of this structure have been investigated as novel muscarinic agonists, with studies showing potential for reversing cognitive impairment in preclinical models, indicating value for central nervous system (CNS) drug discovery . More recently, this scaffold has been utilized in the design and synthesis of candidate radioligands for sigma-1 receptors, highlighting its application in developing potential neuroimaging agents for Positron Emission Tomography (PET) . The structure's versatility is further demonstrated by its role in the synthesis of more complex molecules, such as N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate to explore new chemical spaces and develop novel therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B13645074 1-Oxa-8-azaspiro[4.5]decan-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C8H16N2O/c9-7-1-6-11-8(7)2-4-10-5-3-8/h7,10H,1-6,9H2

InChI Key

WGBFZRUMPWHPRJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1N)CCNCC2

Origin of Product

United States

The Significance of Spirocyclic Systems in Chemical Biology and Medicinal Chemistry

Spirocycles are complex molecular architectures where two rings are connected by a single common atom. tandfonline.com This structural arrangement imparts a distinct three-dimensionality, a feature that is increasingly sought after in the design of novel therapeutic agents. tandfonline.combldpharm.com

The move away from flat, aromatic structures towards more three-dimensional molecules, which have a higher fraction of sp3-hybridized atoms, generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com The inclusion of spirocyclic systems can enhance a molecule's solubility and metabolic stability while reducing lipophilicity. tandfonline.com Furthermore, the inherent rigidity of the spirocyclic framework can lock a molecule into a specific conformation, which can lead to better efficacy and selectivity for its biological target. tandfonline.com

The unique properties of spirocycles have led to their incorporation into a number of bioactive compounds and have been instrumental in optimizing key parameters such as conformational freedom, solubility, and metabolic stability. researchgate.net

The Historical Context of 1 Oxa 8 Azaspiro 4.5 Decane Derivatives in Academic Inquiry

The exploration of 1-oxa-8-azaspiro[4.5]decane derivatives in academic research has been notably linked to the development of agents targeting the central nervous system. A significant area of investigation has been their potential as muscarinic agonists. For instance, research has been conducted on derivatives of 1-oxa-8-azaspiro[4.5]decane as potential M1 muscarinic agonists for the management of symptoms associated with Alzheimer's-type dementia. nih.gov

In these studies, the 1-oxa-8-azaspiro[4.5]decane framework was designed by integrating the tetrahydrofuran (B95107) ring of muscarone (B76360) into an 8-azaspiro[4.5]decane skeleton. nih.gov Through systematic modifications of this core structure, a number of derivatives were synthesized and evaluated for their in vitro and in vivo muscarinic activities. nih.gov

More recent research has expanded the scope of inquiry to include the evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective ligands for sigma-1 receptors, which are implicated in a variety of neurological conditions. nih.gov These studies have involved the design, synthesis, and evaluation of a series of these compounds, with some exhibiting high affinity for sigma-1 receptors. nih.gov The development of radiolabeled versions of these derivatives has also been pursued for their potential use as imaging agents in positron emission tomography (PET). nih.gov

Structural Characteristics of the 1 Oxa 8 Azaspiro 4.5 Decane Core Relevant to Molecular Recognition

Retrosynthetic Analysis Approaches for the 1-Oxa-8-azaspiro[4.5]decan-4-amine Scaffold

A logical retrosynthetic analysis of this compound begins with the disconnection of the amine group at the C4 position. This leads to the key precursor, 1-oxa-8-azaspiro[4.5]decan-4-one. This disconnection is strategically sound as the amine can be readily installed in a forward synthesis via reductive amination of the ketone.

Further deconstruction of the spirocyclic ketone can be envisioned through two primary approaches. The first involves breaking the C-O and C-N bonds of the tetrahydrofuran (B95107) and piperidine rings, respectively, that are attached to the spirocenter. This leads back to a substituted piperidone precursor, such as N-protected 4-piperidone, and a three-carbon unit that can form the oxa-ring. A common and practical starting material for the piperidine portion is N-Boc-4-piperidone, a commercially available and widely used building block in organic synthesis. dtic.milcaymanchem.com The oxa-ring can be formed from a suitable three-carbon synthon, such as a protected ethanolamine derivative.

An alternative retrosynthetic pathway involves the disconnection of the piperidine ring, maintaining the integrity of the tetrahydrofuranone core. This would require a more complex cyclization strategy to form the six-membered nitrogen-containing ring onto a pre-existing five-membered oxygen-containing ring. However, the former approach, building the spirocycle from a piperidone derivative, is generally more common and synthetically more straightforward.

Classical Synthetic Routes to this compound Precursors

The classical synthesis of precursors to this compound has been explored through various strategies, primarily focusing on the construction of the spirocyclic core and subsequent functional group manipulations.

Spirocyclization Strategies Involving Ring Closure at the Spirocenter

The construction of the 1-oxa-8-azaspiro[4.5]decane ring system often involves the formation of the spirocenter through a key cyclization step. A prevalent method is the reaction of an N-protected 4-piperidone with a suitable nucleophile that contains the necessary functionality to form the second ring. For instance, the reaction of N-Boc-4-piperidone with ethanolamine or a protected version thereof can lead to the formation of the spirocyclic core. chemicalbook.com This type of condensation and subsequent cyclization is a fundamental approach to building such spiro systems.

Another strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative. For example, a piperidine with a side chain at the 4-position containing a leaving group and a nucleophilic oxygen atom can undergo intramolecular substitution to form the spirocyclic ether linkage.

Derivatization of Pre-formed Azaspirocyclic Intermediates

Once the core 1-oxa-8-azaspiro[4.5]decane ring system is established, further derivatization is often necessary to introduce the desired amine functionality at the C4 position. A common precursor for this is the corresponding ketone, 1-oxa-8-azaspiro[4.5]decan-4-one. This ketone can be synthesized and then converted to the amine. rsc.org

The conversion of the ketone to the amine is typically achieved through reductive amination. This reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, followed by reduction to the desired primary amine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride being a mild and effective choice for this type of reaction. dtic.mil This method is widely used in the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. rsc.org

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To address the challenges of scalability, safety, and stereocontrol, advanced synthetic methodologies such as flow chemistry and biocatalysis have been applied to the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives.

Flow Chemistry Protocols for Scalable Synthesis

Flow chemistry offers significant advantages for the synthesis of intermediates, particularly when dealing with hazardous reagents or when precise control over reaction parameters is crucial. In the context of synthesizing a precursor to this compound, a continuous three-step flow process has been developed for the formation and reduction of an azide intermediate. This approach allows for the safe handling of potentially energetic species and enables a more scalable and efficient production process compared to traditional batch methods.

The table below summarizes the comparison between batch and flow processes for a key SN2 reaction in the synthesis of a spirocyclic azide precursor.

ParameterBatch ProcessFlow Process
Reaction Time 24 hours10 minutes
Temperature 50 °C150 °C
Stoichiometry 2.7 equivalents of sodium azide1.1 equivalents of sodium azide
Solvent DMSODMSO
This data highlights the significant rate enhancement and improved atom economy achieved with the flow chemistry approach.

Biocatalytic Approaches, including Transaminase Technology, for Chiral Synthesis

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry. Biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the asymmetric synthesis of such compounds. Transaminases catalyze the transfer of an amino group from an amino donor to a prochiral ketone, producing a chiral amine with high enantioselectivity.

For the synthesis of a specific enantiomer of a Boc-protected 1-oxa-8-azaspiro[4.5]decan-3-amine, a transaminase was successfully employed. This biocatalytic approach offers a highly efficient and stereoselective route to the desired chiral amine, overcoming the limitations of classical resolution methods or chiral chromatography. The use of transaminases is a key enabling technology for the sustainable and scalable production of chiral amine building blocks.

The following table outlines the key features of a biocatalytic transamination for the synthesis of a chiral spirocyclic amine.

FeatureDescription
Enzyme Transaminase
Substrate Prochiral spirocyclic ketone
Amine Donor Isopropylamine
Product Chiral spirocyclic amine
Enantiomeric Excess >99%
Advantages High enantioselectivity, mild reaction conditions, environmentally friendly

Stereoselective Synthesis of Enantiopure this compound Derivatives

The creation of enantiomerically pure this compound derivatives presents a considerable synthetic challenge due to the presence of at least one stereocenter at the C4 position, and potentially another at the spirocyclic carbon (C5). The literature describes several general strategies for achieving stereoselectivity in the synthesis of chiral amines and spirocycles, which can be adapted for the target molecule. These methods primarily include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Synthesis:

A common and effective strategy for stereoselective synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. researchgate.net This auxiliary guides the stereochemical outcome of a key bond-forming reaction, and is subsequently removed to yield the enantiopure product. For the synthesis of chiral amines, enantiopure sulfinamides, such as tert-butanesulfinamide, have proven to be versatile chiral auxiliaries. nih.gov The general approach would involve the condensation of a ketone precursor, 1-oxa-8-azaspiro[4.5]decan-4-one, with an enantiopure sulfinamide to form a chiral sulfinylimine. Subsequent diastereoselective reduction of the imine, followed by acidic removal of the sulfinyl group, would afford the desired enantiomer of this compound.

Another approach utilizing chiral auxiliaries involves the asymmetric alkylation of a chiral bicyclic lactam. Although not directly applied to the target molecule, this method has been successfully used for the enantioselective synthesis of spirooxoindoles, demonstrating its potential for creating spirocyclic systems with high stereocontrol. nih.govnih.gov

Enzymatic and Biocatalytic Methods:

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amines. google.com Lipases, for instance, can be used for the kinetic resolution of racemic amines through selective acylation of one enantiomer. google.com In a potential application to this compound, a racemic mixture of the amine could be treated with an acyl donor in the presence of an enantioselective lipase. This would result in the acylation of one enantiomer, which can then be separated from the unreacted enantiomer by standard chromatographic techniques.

Chiral Resolution of Racemic Mixtures:

Classical resolution of a racemic mixture is a widely used method to obtain enantiomerically pure compounds. wikipedia.org This can be achieved by forming diastereomeric salts through the reaction of the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated diastereomeric salts liberates the individual enantiomers of the amine. While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled. rsc.org

Table 1: Overview of Potential Stereoselective Synthetic Methodologies

Methodology Key Reagents/Components General Principle Potential Application to Target Compound
Chiral Auxiliary tert-Butanesulfinamide, Chiral Bicyclic LactamsTemporary incorporation of a chiral group to direct stereoselective transformations.Diastereoselective reduction of a chiral sulfinylimine derived from 1-oxa-8-azaspiro[4.5]decan-4-one.
Enzymatic Resolution Lipases (e.g., Candida antarctica lipase B), Acyl DonorsEnantioselective enzymatic acylation of one enantiomer in a racemic mixture.Kinetic resolution of racemic this compound.
Chiral Resolution Chiral Acids (e.g., Tartaric Acid, Mandelic Acid)Formation of diastereomeric salts with different physical properties (e.g., solubility).Separation of enantiomers of this compound via fractional crystallization of diastereomeric salts.

Purification and Characterization Methodologies in Academic Synthesis

The purification and characterization of newly synthesized compounds are crucial steps to confirm their identity, purity, and stereochemistry. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

Flash Chromatography: This is a standard method for the purification of organic compounds. For basic amines like this compound, silica gel is a common stationary phase. However, to prevent peak tailing and improve separation, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonia in methanol.

Preparative High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers that are difficult to resolve by crystallization, preparative chiral HPLC is a powerful technique. researchgate.netymc.co.jp This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines. mdpi.com The separated enantiomers can be collected in high purity. nih.govresearchgate.netymc.co.jp

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity of the 1-oxa-8-azaspiro[4.5]decane core and the position of the amine group. For chiral derivatives, specialized NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, can sometimes be used to determine enantiomeric purity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC): Analytical chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound. By using a suitable chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee. mdpi.comsigmaaldrich.commdpi.com

X-ray Crystallography: In cases where a single crystal of a derivative can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the chiral centers. nih.gov

Table 2: Summary of Purification and Characterization Methodologies

Technique Purpose Information Obtained
Flash Chromatography Purification of the racemic or protected amine.Isolation of the compound from reaction byproducts and starting materials.
Preparative Chiral HPLC Separation of enantiomers.Isolation of individual enantiomers in high purity. researchgate.netymc.co.jp
¹H and ¹³C NMR Structural elucidation.Confirmation of the molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight determination and structural information.Molecular formula confirmation (with HRMS) and fragmentation patterns.
Analytical Chiral HPLC Determination of enantiomeric purity.Enantiomeric excess (ee) of the chiral amine. mdpi.com
X-ray Crystallography Absolute structure determination.Unambiguous assignment of the absolute stereochemistry. nih.gov

Design Principles for Modulating Biological Activity through Scaffold Derivatization

The fundamental design principle for derivatizing the 1-Oxa-8-azaspiro[4.5]decane scaffold involves leveraging its structural features to target specific receptors. For instance, by incorporating the tetrahydrofuran ring moiety found in the natural muscarinic agonist, muscarone, into an 8-azaspiro[4.5]decane skeleton, researchers have developed potent M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov Similarly, this scaffold has proven effective for creating selective ligands for sigma-1 (σ₁) receptors, which are targets for neuroimaging and cancer therapy. nih.govresearchgate.net

The primary goals of derivatization include:

Enhancing Potency: Modifying substituents to increase binding affinity (often measured by Ki values) at the target receptor.

Improving Selectivity: Altering the chemical structure to favor binding to a specific receptor subtype (e.g., M1 over M2 muscarinic receptors, or σ₁ over σ₂ receptors) to minimize off-target effects.

Modulating Functional Activity: Fine-tuning the molecule to act as an agonist, partial agonist, or antagonist.

These objectives are achieved by strategic modifications at key positions on the spirocyclic core, including the piperidine nitrogen (N8) and the tetrahydrofuran ring.

Positional and Substituent Effects on Ligand-Receptor Interactions

The biological activity of 1-Oxa-8-azaspiro[4.5]decane derivatives is highly dependent on the nature and position of various substituents.

While the core subject of this article is the this compound structure, specific research detailing the structure-activity relationships of modifications directly at the C4-amine group is limited in the available literature. However, analysis of alterations to the broader tetrahydrofuran ring moiety, which includes the C4 position, provides valuable insights into the structural requirements for biological activity. The functional group at this position is critical for establishing key interactions within the receptor binding pocket.

The substituent on the piperidine nitrogen (N8) is a major determinant of receptor specificity and affinity.

For muscarinic agonists , a small alkyl group, such as a methyl group, on the N8 position is often preferred. This is exemplified by the compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which was developed as a potent muscarinic agonist. nih.gov

For sigma-1 (σ₁) receptor ligands , the N8 position is typically occupied by a larger, more complex group to achieve high affinity. A series of derivatives were synthesized with various substituents at N8, demonstrating that groups like benzyl, phenethyl, and longer alkoxy-benzyl chains are effective. nih.govresearchgate.net The introduction of a fluoroethoxybenzyl group, for example, resulted in a ligand with high affinity for σ₁ receptors and significant selectivity over σ₂ receptors. nih.gov

Below is a table summarizing the binding affinities of several N8-substituted 1-Oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.

CompoundN8-SubstituentKi (σ₁) [nM]Selectivity (Ki σ₂ / Ki σ₁)
1 2-(4-Fluorophenyl)ethyl0.6144
2 3-(4-Fluorophenyl)propyl0.4725
3 4-(4-Fluorophenyl)butyl1.8011
4 2-Phenoxyethyl12.12
5 2-Fluoroethyl11.07
6 3-Fluoropropyl1.5712
7 4-Fluorobutyl1.0226
Data sourced from Bioorganic & Medicinal Chemistry, 2020. nih.gov

Systematic modifications to the tetrahydrofuran portion of the scaffold have profound effects on biological activity, particularly for M1 muscarinic agonists. Starting with the lead compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, several analogues were created to explore the SAR at the C2 and C3 positions. nih.gov

Modification at C2: Replacing the C2-methyl group with an ethyl group (as in 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) led to a compound that retained high affinity and acted as a partial agonist for M1 receptors. nih.gov

Modification at C3: Altering the C3-keto group had significant consequences:

Replacing the ketone with a methylene group (C=CH₂) resulted in 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, which showed preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov

Conversion to a 3-dithioketal or a 3-oxime also produced compounds with M1-preferential affinity and a better separation between desired efficacy and side effects. nih.gov

These findings indicate that while the C3-ketone is not essential for binding, modifications at this position can fine-tune the selectivity and functional properties of the ligand.

Compound NameModificationM1 Affinity (IC50, nM)M2 Affinity (IC50, nM)M1/M2 Selectivity
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneC3-Ketone, C2-Methyl1.41.41
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneC3-Ketone, C2-Ethyl3.0103.3
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneC3-Methylene, C2-Methyl1.8137.2
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decane-3,3-dithiolaneC3-Dithioketal, C2-Methyl3.53711
Data sourced from Journal of Medicinal Chemistry, 1993. nih.gov

Stereochemistry is a critical factor in the interaction between ligands and their receptors. For derivatives of 1-Oxa-8-azaspiro[4.5]decane, the spatial arrangement of substituents can lead to significant differences in biological activity between enantiomers. The eudismic ratio, which is the ratio of the potency of the more active enantiomer (eutomer) to that of the less active one (distomer), quantifies this difference.

In the case of M1 muscarinic agonists, optical resolution of compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was performed. nih.gov While the eudismic ratios for binding affinity were low, indicating only a small difference in binding between the enantiomers, the M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov

Furthermore, X-ray crystal structure analysis determined that the absolute configuration of the more active (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane is 'S'. nih.gov This configuration is the same as that of the active form of muscarone, highlighting a conserved stereochemical requirement for muscarinic activity. nih.gov

Computational Approaches in SAR Studies

The development of 1-Oxa-8-azaspiro[4.5]decane derivatives often relies on principles of structure-based design, where knowledge of the receptor's binding site guides the synthesis of new compounds. Computational chemistry provides powerful tools to support these efforts and rationalize observed structure-activity relationships.

Common computational approaches that can be applied in SAR studies include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It can help visualize how different substituents fit into the binding pocket and form key interactions, such as hydrogen bonds or hydrophobic contacts, thereby explaining differences in affinity.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a given receptor. A pharmacophore model can then be used as a template to design new molecules with potentially higher activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. These models can predict the activity of novel, unsynthesized compounds.

While the synthesis of the discussed derivatives was guided by established medicinal chemistry principles, detailed computational studies specifically for the this compound series were not prominent in the surveyed literature. However, the application of such computational tools is an implicit part of modern drug design and is crucial for optimizing lead compounds.

Molecular Modeling and Docking Simulations

The exploration of 1-oxa-8-azaspiro[4.5]decane derivatives has been significantly guided by molecular modeling and an understanding of their interaction with specific biological targets. While detailed docking simulation studies for this compound itself are not extensively published, the SAR of related analogues, particularly as M1 muscarinic agonists and sigma-1 (σ1) receptor ligands, provides substantial insight into their binding modes.

For derivatives targeting M1 muscarinic receptors, research has focused on incorporating the tetrahydrofuran ring moiety of muscarone into the 8-azaspiro[4.5]decane skeleton. nih.gov The systematic modification of this core structure has been instrumental in identifying key structural features that govern affinity and selectivity. For instance, the absolute configuration of these molecules plays a critical role in their biological activity. X-ray crystal structure analysis of the potent and selective M1 agonist, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, determined its absolute configuration to be S, which is the same as that of muscarone. nih.gov This stereospecificity underscores the importance of the three-dimensional arrangement of the spiro system for optimal interaction with the receptor's binding pocket.

In the context of σ1 receptor ligands, the design of 1-oxa-8-azaspiro[4.5]decane derivatives is influenced by established pharmacophore models. acs.org These models typically feature a primary hydrophobic region, a central basic amine, and a secondary hydrophobic region. The 1-oxa-8-azaspiro[4.5]decane scaffold can serve as a less lipophilic "primary hydrophobic region" in this model. researchgate.net The design and synthesis of a series of these derivatives have led to compounds with nanomolar affinity for σ1 receptors, indicating a favorable interaction with the receptor. nih.govnih.gov The affinity data from these studies, as shown in the table below, suggest that modifications to the substituent on the azaspiro nitrogen and the nature of the linked aromatic or aliphatic moiety are critical for tuning the binding affinity and selectivity over σ2 receptors.

CompoundTargetKey Structural FeaturesActivity/Affinity
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17)M1/M2 Muscarinic ReceptorsTetrahydrofuran ring incorporated into the spiro system.Potent but non-selective muscarinic activity. nih.gov
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)M1 Muscarinic ReceptorEthyl group at the 2-position.Preferential affinity for M1 over M2 receptors; partial M1 agonist. nih.gov
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)M1 Muscarinic ReceptorMethylene group at the 3-position.Preferential affinity for M1 over M2 receptors; partial M1 agonist; (-)-isomer is more active. nih.gov
1-Oxa-8-azaspiro[4.5]decane Derivatives (General)Sigma-1 (σ1) ReceptorVaried substituents on the piperidine nitrogen.Nanomolar affinity (Ki = 0.47 - 12.1 nM) for σ1 receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool in medicinal chemistry for developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models help in predicting the activity of novel compounds and in understanding the physicochemical properties that are important for their biological function.

Despite the extensive synthesis and pharmacological evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives, a review of the current scientific literature indicates that no specific QSAR analyses have been published for this class of compounds. The existing research primarily focuses on traditional SAR studies, where systematic structural modifications are made and the resulting changes in biological activity are rationalized qualitatively. nih.govnih.govnih.gov

The absence of published QSAR models for this scaffold represents a potential area for future research. Such studies could provide deeper insights into the specific electronic, steric, and hydrophobic properties of the 1-oxa-8-azaspiro[4.5]decane core and its substituents that are critical for their affinity towards targets like the M1 muscarinic and σ1 receptors.

Mechanistic Investigations of 1 Oxa 8 Azaspiro 4.5 Decan 4 Amine Derivatives with Biological Targets

Interactions with Protein Tyrosine Phosphatase SHP2

The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical regulator in cellular signaling, including the MAPK pathway. nih.gov The development of allosteric inhibitors for SHP2 represents a promising therapeutic strategy, and derivatives of 1-Oxa-8-azaspiro[4.5]decan-4-amine have been identified as potent modulators of this enzyme.

Binding Pocket Characterization via Co-crystal Structures

Co-crystal structures of SHP2 in complex with this compound derivatives have provided detailed insights into the specific molecular interactions within the allosteric binding pocket. For instance, the potent inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govchemrxiv.orgtriazin-4(3H)-one (PB17-026-01) has been shown to bind within this pocket, forming more polar contacts compared to its less active analogues. nih.gov

Analysis of the co-crystal structure reveals that these inhibitors engage with residues from the N-SH2, C-SH2, and PTP domains. nih.gov Key interactions often involve hydrogen bonds and hydrophobic contacts that contribute to the high-affinity binding and stabilization of the auto-inhibited state. The characterization of these binding modes is crucial for the structure-based design of new and more potent SHP2 inhibitors. nih.gov

Cellular Pathway Modulation (e.g., MAPK signaling)

SHP2 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth, differentiation, and survival. acs.orgacs.org Acting upstream of the RAS GTPases, SHP2 is necessary for the full activation of the MAPK cascade. biorxiv.org Hyperactivation of SHP2 is associated with various developmental disorders and cancers. nih.gov

By allosterically inhibiting SHP2, this compound derivatives effectively suppress the MAPK signaling pathway. acs.org This inhibition has been demonstrated to reduce the proliferation of cancer cells that are dependent on receptor tyrosine kinase (RTK) signaling. acs.org For example, the derivative 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) potently suppresses MAPK pathway signaling in vivo. acs.org The ability of these compounds to modulate this critical cellular pathway underscores their therapeutic potential.

Modulation of Muscarinic Acetylcholine Receptors (M1/M2)

In addition to their effects on SHP2, derivatives of 1-Oxa-8-azaspiro[4.5]decane have been investigated for their activity at muscarinic acetylcholine receptors, which are involved in a wide range of physiological functions.

Agonistic and Antagonistic Activities in in vitro Assays

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists. nih.gov In vitro studies have shown that certain compounds in this class exhibit potent muscarinic activities. nih.gov For example, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was found to have potent but non-selective muscarinic activity. nih.gov However, systematic modifications of this parent compound led to the discovery of derivatives with partial agonistic activity for M1 muscarinic receptors, as evidenced by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov

Receptor Selectivity Profiles

Achieving selectivity for specific muscarinic receptor subtypes is a key goal in drug development to minimize side effects. Research has focused on developing 1-oxa-8-azaspiro[4.5]decane derivatives with preferential affinity for M1 over M2 receptors. nih.gov Several compounds, including the 2-ethyl analogue, 3-methylene analogue, 3-dithioketal analogues, and a 3-oxime analogue of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, have demonstrated this desired M1 selectivity. nih.gov The table below summarizes the in vitro binding affinities of selected 1-Oxa-8-azaspiro[4.5]decane derivatives for M1 and M2 muscarinic receptors.

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M2/M1 Selectivity Ratio
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one1.81.60.89
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one5.4224.1
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane3.3257.6
8-Methyl-1-oxa-8-azaspiro[4.5]decane-3-thione121109.2
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime1.51812

Data sourced from a study on M1 muscarinic agonists. nih.gov

Conformational Studies Influencing Cholinergic Activity

Derivatives of the 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as M1 muscarinic agonists, which are of interest for treating symptoms of dementia in Alzheimer's disease. nih.gov Conformational and structural features play a critical role in their activity and selectivity.

Systematic modifications of the parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to the discovery of several analogues with a preferential affinity for M1 receptors over M2 receptors. nih.gov Among these, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming partial M1 agonistic activity. nih.gov

Optical resolution of these compounds revealed that the M1 agonist activity is stereoselective, residing preferentially in the (-)-isomers. nih.gov To elucidate the structure-activity relationship, the absolute configuration of the highly selective compound (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined by X-ray crystal structure analysis. The analysis confirmed its configuration to be 'S', which is the same as that of the natural cholinergic agonist, muscarone (B76360). nih.gov These findings underscore the importance of specific stereochemistry in the design of potent and selective cholinergic agents based on the 1-oxa-8-azaspiro[4.5]decane framework.

Ligand Binding to Sigma-1 and Sigma-2 Receptors

The 1-oxa-8-azaspiro[4.5]decane scaffold has also been investigated for its potential to yield selective ligands for sigma receptors. nih.gov These receptors are implicated in a variety of central nervous system functions and are targets for therapeutic and diagnostic agents.

Affinity and Selectivity Assessment

A series of novel 1-oxa-8-azaspiro[4.5]decane derivatives were designed and evaluated as selective σ1 receptor ligands. nih.gov In vitro competition binding assays demonstrated that these compounds exhibit high, nanomolar affinity for σ1 receptors. nih.gov The selectivity for the σ1 receptor over the σ2 subtype was found to be moderate across the series. nih.gov

The binding affinities (Ki) for the σ1 receptor ranged from 0.47 nM to 12.1 nM. nih.gov The selectivity, expressed as a ratio of Ki values (σ2/σ1), varied from 2 to 44, indicating that while all compounds bound strongly to σ1 receptors, their ability to discriminate between the two sigma receptor subtypes differed. nih.gov

Binding Affinity and Selectivity of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors nih.gov
Compoundσ1 Receptor Affinity (Ki, nM)Selectivity (Ki σ2 / Ki σ1)
Derivative 10.472
Derivative 21.515
Derivative 312.144
Derivative 42.35
Derivative 53.88
Derivative 60.9810
Derivative 71.120

Potential for Radioligand Development

The high affinity of these compounds for the σ1 receptor makes them promising candidates for the development of radioligands for positron emission tomography (PET) imaging. nih.gov One compound from the series, noted for its high selectivity (selectivity ratio of 44), was chosen for radiolabeling with fluorine-18. nih.gov

The resulting radioligand, [¹⁸F]8, was successfully prepared through nucleophilic substitution. nih.gov The synthesis provided good radiochemical yield and high purity, which are essential for its use as an imaging agent. nih.gov Biodistribution studies in mice revealed that [¹⁸F]8 has high initial uptake in the brain. nih.gov Furthermore, ex vivo autoradiography showed significant accumulation of the radiotracer in areas of the brain known to have a high density of σ1 receptors. nih.gov This specific binding was confirmed in pretreatment studies, where the administration of a known σ1 ligand significantly reduced the brain-to-blood ratio of the radiotracer. nih.gov These results suggest that fluorine-18 labeled 1-oxa-8-azaspiro[4.5]decane derivatives are promising leads for developing PET imaging agents for σ1 receptors in the brain. nih.gov

Radiochemical Data for [¹⁸F]8 nih.gov
ParameterValue
Radiochemical Yield12-35%
Radiochemical Purity>99%
Molar Activity94 - 121 GBq/μmol

Other Investigated Biological Targets and Receptor Systems

Monoacylglycerol Lipase (MAGL) Inhibition

Information specifically linking this compound derivatives to the inhibition of Monoacylglycerol Lipase (MAGL) is not available in the provided search results. While piperidine-containing structures have been investigated as MAGL inhibitors, data for this specific spirocyclic system is absent.

Beta-3 Adrenergic Receptor Antagonism

There is no information in the provided search results regarding the investigation of this compound derivatives as antagonists for the Beta-3 adrenergic receptor.

Advanced Research Applications and Methodologies Utilizing the 1 Oxa 8 Azaspiro 4.5 Decan 4 Amine Scaffold

Design of Chemical Probes for Receptor and Enzyme Studies

The 1-oxa-8-azaspiro[4.5]decane core serves as an excellent foundation for designing chemical probes to investigate the function and structure of various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. By systematically modifying the scaffold, researchers can develop ligands with high affinity and selectivity, enabling detailed pharmacological studies.

One significant area of application is in the development of selective sigma-1 (σ₁) receptor ligands. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed, synthesized, and evaluated for their binding affinity to sigma receptors. nih.gov These compounds demonstrated nanomolar affinity for σ₁ receptors, with dissociation constants (Kᵢ) ranging from 0.47 to 12.1 nM. nih.gov The selectivity for σ₁ over σ₂ receptors was moderate, with selectivity ratios (Kᵢ(σ₂)/Kᵢ(σ₁)) between 2 and 44. nih.gov

Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors

Compound Kᵢ (σ₁) (nM) Selectivity (Kᵢ σ₂/Kᵢ σ₁)
Derivative 1 0.47 2
Derivative 2 1.5 15
Derivative 3 12.1 44
... ... ...

This table presents a selection of affinity and selectivity data for representative compounds from a synthesized library, highlighting the potent and selective nature of these chemical probes. nih.gov

Another key application is the creation of M1 muscarinic agonists. nih.gov Researchers incorporated the tetrahydrofuran (B95107) ring moiety of muscarone (B76360) into an 8-azaspiro[4.5]decane skeleton to create 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and related compounds. nih.gov These molecules were assessed for their affinity for central muscarinic M1 and M2 receptors. nih.gov Certain derivatives, such as the 2-ethyl analogue and the 3-methylene analogue, displayed a preferential affinity for M1 receptors over M2 receptors. nih.gov Specifically, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were found to stimulate phosphoinositide hydrolysis, indicating partial agonistic activity at M1 muscarinic receptors. nih.gov

Utility as Building Blocks in Complex Organic Synthesis

The 1-oxa-8-azaspiro[4.5]decane scaffold is not only a target for biological evaluation but also a versatile building block in the synthesis of more complex molecules. Its robust structure allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The synthesis of M1 muscarinic agonists based on this scaffold involved systematic modifications to explore the SAR. nih.gov Starting from the core structure of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a number of analogues were created, including:

2-ethyl analogues

3-methylene analogues

3-dithioketal analogues

3-oxime analogues nih.gov

These modifications were instrumental in identifying compounds with potent antiamnesic activity that was sufficiently separated from cholinergic side effects like hypothermia. nih.gov Similarly, in the development of sigma-1 receptor ligands, the 1-oxa-8-azaspiro[4.5]decane core was the starting point for a series of derivatives designed to probe the receptor's binding pocket. nih.gov

Role in the Development of Rigid Templates for Molecular Design

The spirocyclic nature of the 1-oxa-8-azaspiro[4.5]decane system imparts significant conformational rigidity. This structural constraint is highly advantageous in molecular design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The fixed spatial arrangement of substituents on the spirocyclic core allows for precise orientation within a receptor's binding site.

This principle was applied in the design of M1 muscarinic agonists, where the rigid 8-azaspiro[4.5]decane skeleton was used to mimic the bioactive conformation of more flexible molecules. nih.gov The defined stereochemistry of the scaffold helps in understanding the specific interactions required for receptor activation. The success in developing selective M1 agonists and σ₁ ligands underscores the utility of this scaffold as a rigid template for rational drug design. nih.govnih.gov

Application in Positron Emission Tomography (PET) Imaging Agent Design

The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a valuable platform for the development of PET imaging agents, particularly for visualizing σ₁ receptors in the brain. nih.gov PET is a non-invasive imaging technique that requires radiolabeled probes that can cross the blood-brain barrier and bind specifically to a target of interest.

A lead compound from a series of 1-oxa-8-azaspiro[4.5]decane derivatives was selected for radiolabeling with fluorine-18 ([¹⁸F]), a common positron-emitting isotope. nih.gov The radioligand, [¹⁸F]8, was synthesized through a nucleophilic ¹⁸F-substitution of a tosylate precursor. nih.gov

Table 2: Radiosynthesis and Properties of [¹⁸F]8 PET Ligand

Parameter Value
Radiochemical Yield 12-35%
Radiochemical Purity >99%
Molar Activity 94 - 121 GBq/μmol

This table summarizes the key characteristics of the synthesized [¹⁸F]-labeled PET imaging agent. nih.gov

Biodistribution studies in mice demonstrated that [¹⁸F]8 had high initial brain uptake. nih.gov Furthermore, ex vivo autoradiography showed a high accumulation of the radiotracer in brain regions known to be rich in σ₁ receptors. nih.gov Pre-treatment with a known σ₁ receptor ligand significantly reduced the brain-to-blood ratio of the radiotracer, confirming the specificity of its binding. nih.gov These findings suggest that derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold are promising candidates for developing PET imaging agents for σ₁ receptors. nih.gov

Spectroscopic and Diffraction Techniques in Elucidating Compound Structure and Binding

A combination of advanced spectroscopic and diffraction techniques is essential for unequivocally determining the structure, stereochemistry, and binding modes of molecules derived from the 1-oxa-8-azaspiro[4.5]decane scaffold.

X-ray crystallography is a powerful diffraction method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. In the study of M1 muscarinic agonists, the absolute configuration of the active isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, (-)-29, was determined to be 'S' using X-ray crystal structure analysis. nih.gov This was a critical finding, as it established that the M1 agonist activity resided preferentially in the (-)-isomer and shared the same absolute configuration as muscarone. nih.gov

While not explicitly detailed in the provided sources for this specific scaffold, the characterization of novel organic molecules routinely employs a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is used to determine the connectivity and constitution of the molecule in solution, while Mass Spectrometry (MS) provides information on the molecular weight and elemental composition. Infrared (IR) spectroscopy helps identify characteristic functional groups within the molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Oxa-8-azaspiro[4.5]decan-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization reactions and functional group modifications. For example, piperidone derivatives can undergo Strecker reactions followed by acid-mediated cyclization to form the spirocyclic core . Flow chemistry and biocatalytic transaminase technology have also been explored for enantioselective synthesis, enabling precise control of reaction parameters (e.g., temperature, pH) to enhance yield and purity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the spirocyclic structure and amine group positioning. Mass spectrometry (MS) provides molecular weight verification, while infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches). X-ray crystallography, using software like SHELX or WinGX, resolves absolute configuration and bond angles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to minimize inhalation risks. Spill containment requires inert absorbents (e.g., vermiculite), and waste disposal must comply with local regulations. Respiratory protection (e.g., N95 masks) is advised for aerosol-generating procedures .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., radioligand displacement) are standard. Dose-response curves and IC50 values are generated using high-throughput screening (HTS) platforms. Structural analogs suggest potential activity in inflammatory pathways, guiding target selection .

Advanced Research Questions

Q. How can biocatalytic methods improve the enantiomeric purity of this compound?

  • Methodological Answer : Transaminase enzymes enable asymmetric synthesis of chiral amines. Reaction optimization includes substrate engineering, cofactor recycling (e.g., using alanine dehydrogenase), and immobilization on solid supports for reusability. Kinetic resolution can separate enantiomers, achieving >99% enantiomeric excess (ee) in some cases .

Q. What computational strategies are effective for modeling its interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or kinases. Density Functional Theory (DFT) calculations assess electronic properties of the spirocyclic core. Molecular Dynamics (MD) simulations, run on platforms like GROMACS, evaluate conformational stability in solvated environments .

Q. How should researchers resolve contradictions between spectroscopic data and predicted structures?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm connectivity. If crystallographic data conflicts with computational models, re-examine force field parameters or solvent effects. Redundant synthesis and characterization of analogs can isolate variables causing discrepancies .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

  • Methodological Answer : Scale-up issues include exothermic reactions and impurity accumulation. Continuous flow reactors improve heat dissipation and mixing efficiency. Process Analytical Technology (PAT) tools, like inline FTIR, monitor reaction progress in real time. Catalytic methods reduce stoichiometric reagent use, enhancing sustainability .

Q. How can its spirocyclic framework be leveraged in drug discovery for metabolic diseases?

  • Methodological Answer : The rigid spiro structure mimics peptide turn motifs, making it a scaffold for protease inhibitors. Structure-Activity Relationship (SAR) studies focus on substituting the oxa and amine groups to modulate lipophilicity and target affinity. In vivo pharmacokinetic studies assess metabolic stability, particularly cytochrome P450 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.